Bienvenue dans la boutique en ligne BenchChem!

Lenumlostat

Oral bioavailability Small molecule Antibody

For researchers requiring isoform-specific LOXL2 inhibition, this orally bioavailable, irreversible inhibitor offers unique translational advantages. Its >400-fold selectivity over LOX and defined cross-species IC50s (mouse 0.10 µM, rat 0.12 µM, dog 0.16 µM) enable clean mechanistic dissection—eliminating the confounding pharmacology of dual LOXL2/3 inhibitors or LOX-preferring agents. Coupled with ongoing Phase 2 myelofibrosis clinical data, it bridges preclinical and translational research, supporting IND-enabling studies through robust allometric scaling. Purchase for chronic oral dosing models where intravenous antibodies or less-selective chemotypes would compromise data integrity.

Molecular Formula C18H17F4N3O3
Molecular Weight 399.3 g/mol
CAS No. 2098884-52-5
Cat. No. B8075249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenumlostat
CAS2098884-52-5
Molecular FormulaC18H17F4N3O3
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESC1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
InChIInChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1
InChIKeyODGXXYXJORZPHE-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenumlostat (CAS 2098884-52-5) Small Molecule LOXL2 Inhibitor for Fibrosis Research Procurement Guide


Lenumlostat (also known as PAT-1251 or GB2064) is an orally bioavailable, selective small-molecule irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase involved in extracellular matrix remodeling and fibrosis [1]. As a selective LOXL2 inhibitor, it exhibits an IC50 of 0.71 μM against human LOXL2 and 1.17 μM against human LOXL3 [2], with >400-fold selectivity over lysyl oxidase (LOX) and minimal activity against other amine oxidases at 10 μM .

Why Lenumlostat Cannot Be Replaced by Alternative LOXL2 Inhibitors in Fibrosis Research


Substituting Lenumlostat with other LOXL2 inhibitors—whether monoclonal antibodies like Simtuzumab, dual LOXL2/3 inhibitors like PXS-5120A, or LOX-preferring inhibitors like CCT365623—introduces critical confounding variables in experimental design. Lenumlostat offers a unique combination of oral bioavailability, high selectivity for LOXL2 over LOX (>400-fold), and species-specific potency profiles that directly impact cross-species translational studies . Furthermore, Lenumlostat has advanced to Phase 2 clinical trials for myelofibrosis, providing a translational bridge between preclinical and clinical research that is absent for most comparator compounds [1]. Generic substitution therefore risks misinterpretation of LOXL2-dependent pharmacology due to differing selectivity, pharmacokinetics, and clinical validation status.

Quantitative Differentiation Evidence for Lenumlostat Procurement Decisions


Oral Bioavailability Differentiates Lenumlostat from Antibody-Based LOXL2 Inhibitors

Lenumlostat is an orally bioavailable small molecule, whereas Simtuzumab is an intravenously administered monoclonal antibody targeting LOXL2 [1]. This fundamental difference in route of administration and molecular class has profound implications for experimental design, particularly in chronic dosing models of fibrosis. Simtuzumab failed to demonstrate therapeutic efficacy in a Phase 2 clinical trial for idiopathic pulmonary fibrosis and showed divergent effects including enhanced myofibroblast differentiation in vitro [2]. In contrast, Lenumlostat's oral availability enables sustained target engagement in long-term preclinical models and supports translational studies relevant to its ongoing Phase 2 clinical development in myelofibrosis [3].

Oral bioavailability Small molecule Antibody Fibrosis

High Selectivity for LOXL2 Over LOX Minimizes Off-Target Effects in Fibrosis Models

Lenumlostat demonstrates >400-fold selectivity for LOXL2 over LOX . This selectivity profile is superior to earlier small molecule LOXL2 inhibitors. For context, compound 20 (2-chloropyridin-4-yl)methanamine, the first published small molecule inhibitor selective for LOXL2 over LOX, exhibited an hLOXL2 IC50 of 126 nM but its selectivity ratio over LOX was not quantified as >400-fold [1]. In contrast, CCT365623 is primarily a LOX inhibitor (IC50 0.89 μM) and would be inappropriate for studies requiring LOXL2-specific inhibition [2]. Lenumlostat also shows <10% inhibition of SSAO, DAO, MAO-A, and MAO-B at 10 μM [3].

Selectivity LOX LOXL2 Fibrosis

Species-Specific LOXL2 Inhibitory Potency Enables Cross-Species Translational Studies

Lenumlostat exhibits defined species-specific inhibitory potency against LOXL2 from multiple species: mouse (IC50 0.10 μM), rat (IC50 0.12 μM), dog (IC50 0.16 μM), and human (IC50 0.71 μM) [1]. This contrasts with PXS-5120A, a dual LOXL2/3 inhibitor, which demonstrates Ki of 83 nM and pIC50 of 8.4 for human LOXL2, but its reported species-specific IC50 values differ in assay context, with IC50s of 5 nM for recombinant human LOXL2, 9 nM for human fibroblast LOXL2, 6 nM for recombinant mouse LOXL2, and 6 nM for recombinant rat LOXL2 . The consistent sub-micromolar potency of Lenumlostat across species simplifies cross-species dose translation and reduces the need for species-specific assay optimization.

Species specificity IC50 LOXL2 Translational

Advanced Clinical Development Stage in Myelofibrosis Provides Translational Validation

Lenumlostat (GB2064) is currently in Phase 2 clinical development for myelofibrosis, with active trials evaluating safety, tolerability, pharmacokinetics, and pharmacodynamics in patients [1]. This clinical stage significantly exceeds that of comparator compounds: Simtuzumab failed Phase 2 trials in idiopathic pulmonary fibrosis [2]; PXS-5120A remains in preclinical development with anti-fibrotic activity demonstrated in animal models but no active clinical trials [3]; and CCT365623 is a research tool compound without clinical development [4]. The clinical advancement of Lenumlostat provides a translational bridge that validates LOXL2 as a therapeutic target in myelofibrosis and offers researchers access to clinical-grade compound with defined human pharmacokinetic and safety data.

Clinical trial Myelofibrosis Phase 2 Translational

Optimal Research and Industrial Use Cases for Lenumlostat Based on Evidence


Chronic Oral Dosing in Murine Fibrosis Models Requiring Sustained LOXL2 Inhibition

Lenumlostat's oral bioavailability and defined mouse LOXL2 IC50 of 0.10 μM make it the compound of choice for chronic dosing studies in murine fibrosis models, such as bleomycin-induced pulmonary fibrosis or CCl4-induced liver fibrosis. In contrast, Simtuzumab requires intravenous administration and has shown divergent effects in pulmonary fibrosis models [1]. The oral route enables once-daily dosing over weeks to months, mimicking potential clinical dosing regimens and reducing animal handling stress.

Translational Pharmacology Studies Bridging Preclinical Myelofibrosis Models to Phase 2 Clinical Data

Lenumlostat's ongoing Phase 2 clinical development in myelofibrosis provides a unique opportunity for translational research [2]. Researchers can benchmark preclinical efficacy in JAK2V617F-mutant myelofibrosis mouse models against emerging clinical data, enabling pharmacokinetic/pharmacodynamic (PK/PD) modeling and biomarker validation. No comparator LOXL2 inhibitor offers this level of clinical translational relevance.

Selectivity Profiling Studies to Deconvolute LOXL2-Specific vs. LOX-Mediated Fibrosis Mechanisms

Lenumlostat's >400-fold selectivity for LOXL2 over LOX makes it an essential tool for mechanistic studies aimed at distinguishing LOXL2-specific contributions to fibrosis from those mediated by LOX . In contrast, CCT365623 primarily inhibits LOX (IC50 0.89 μM), while PXS-5120A is a dual LOXL2/3 inhibitor. Use of Lenumlostat alongside selective LOX inhibitors allows for clean genetic or pharmacological dissection of isoform-specific roles in extracellular matrix remodeling.

Multi-Species Toxicology Studies Supporting IND-Enabling Packages

The availability of species-specific LOXL2 inhibitory potency data for mouse, rat, and dog (IC50s 0.10, 0.12, and 0.16 μM, respectively) enables accurate allometric scaling and dose selection in multi-species GLP toxicology studies [3]. This data package, combined with Lenumlostat's clinical-stage status, supports regulatory submissions for investigational new drug (IND) applications. Alternative LOXL2 inhibitors lack comparable cross-species potency characterization, introducing uncertainty in toxicology study design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenumlostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.